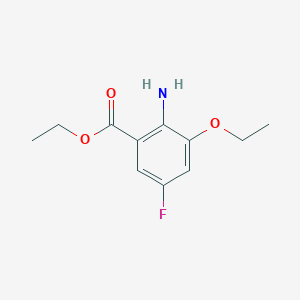

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate

Description

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is a fluorinated benzoate ester characterized by an amino group at position 2, an ethoxy substituent at position 3, and a fluorine atom at position 5 on the aromatic ring. This compound is part of a broader class of benzoate esters, which are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and organic chemistry research. Its structure combines electron-donating (ethoxy, amino) and electron-withdrawing (fluoro) groups, which influence its reactivity and physicochemical properties.

Key structural features:

- Ethoxy group (position 3): Provides steric bulk and modulates solubility.

- Fluorine (position 5): Increases metabolic stability and lipophilicity.

Properties

CAS No. |

1354963-63-5 |

|---|---|

Molecular Formula |

C11H14FNO3 |

Molecular Weight |

227.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-ethoxy-5-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3 |

InChI Key |

UGMIBEQNQYWUQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1N)C(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate typically involves the following steps:

Nitration: The starting material, ethyl 3-ethoxy-5-fluorobenzoate, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification techniques such as distillation or crystallization to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 2-amino-3-ethoxy-5-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the amino group.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction can yield primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9)

Structural Differences :

- Substitutes the ethoxy group at position 3 with a methyl group.

- Molecular formula: C₁₀H₁₂FNO₂ (vs. inferred C₁₁H₁₄FNO₃ for the target compound) .

Physicochemical and Functional Contrasts :

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)

Structural Differences :

- Replaces the ethoxy group at position 3 with a bromine atom at position 5.

- Molecular formula: C₉H₉BrFNO₂; molar mass = 262.08 g/mol .

Key Comparisons :

- Electrophilic Reactivity : Bromine’s strong electron-withdrawing nature increases susceptibility to nucleophilic aromatic substitution compared to the ethoxy-containing compound.

- Stability : Bromine may reduce metabolic stability relative to fluorine, impacting pharmacokinetic profiles.

- Synthetic Utility : Bromo-substituted analogs are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate

Structural Differences :

Functional Contrasts :

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Structural Differences :

- Contains a sulfonylurea bridge and triazine ring instead of a simple benzoate ester.

- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

Functional Comparisons :

- Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, making them herbicides, unlike the target compound’s presumed role in pharmaceuticals.

- Ester Stability : The sulfonylurea group increases susceptibility to hydrolysis compared to the ethoxy-fluoro-benzoate structure .

Research Implications and Limitations

- Availability Constraints: The discontinuation of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate may necessitate synthetic customization for research .

- Substituent Effects : Ethoxy and fluoro groups synergize to enhance lipid membrane penetration, whereas bromo or methyl analogs prioritize reactivity over bioavailability.

- Data Gaps : Detailed pharmacokinetic or thermodynamic data (e.g., logP, pKa) for these compounds are absent in available literature, highlighting the need for further study.

Biological Activity

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of an amino group, ethoxy group, and fluorine atom contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding with biological molecules, while the ethoxy and fluorine groups enhance lipophilicity and modify electronic properties. These interactions can significantly affect the compound's binding affinity and overall biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be effective against strains such as Escherichia coli and Klebsiella pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| K. pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate a moderate level of activity against these pathogens, warranting further investigation into its potential as an antimicrobial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 18 |

| Normal Human Fibroblasts | >50 |

The relatively high IC50 values in normal cells suggest a favorable therapeutic index for potential anticancer applications .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains. The compound was found to inhibit bacterial growth effectively, with notable activity against antibiotic-resistant strains. This study highlights the potential role of this compound in addressing antibiotic resistance challenges.

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the cytotoxic effects on various cancer cell lines. This compound exhibited significant growth inhibition in HeLa cells compared to other tested lines, indicating a potential mechanism that warrants further exploration through detailed mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.